molecular formula C10H15N3O4S B7557016 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid

Cat. No. B7557016
M. Wt: 273.31 g/mol
InChI Key: FVGWHAMUXQODBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPMA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize nociceptors, the pain receptors in the body. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been found to reduce fever by inhibiting the production of prostaglandins, which are known to play a key role in the regulation of body temperature.

Advantages and Limitations for Lab Experiments

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has several advantages for lab experiments. It exhibits anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for the study of inflammation, pain, and fever. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid is also relatively easy to synthesize, which makes it readily available for lab experiments. However, 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has some limitations for lab experiments. It has been found to exhibit some toxicity, which may limit its use in certain experiments. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as arthritis, cancer, and Alzheimer's disease. Another potential direction is the study of its mechanism of action, which may lead to the development of more potent and selective COX inhibitors. Additionally, the study of 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid may lead to the development of new NSAIDs with improved safety and efficacy profiles.

Synthesis Methods

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of cyclopropylmethyl bromide with sodium hydride to form the corresponding cyclopropylmethyl anion. This anion is then reacted with 1-methylpyrazole-4-sulfonyl chloride to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid.

Scientific Research Applications

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are known to play a key role in inflammation. 2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid has also been found to exhibit analgesic and antipyretic properties.

properties

IUPAC Name

2-[cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-6-9(4-11-12)18(16,17)13(7-10(14)15)5-8-2-3-8/h4,6,8H,2-3,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGWHAMUXQODBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid

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